2,5-Anhydro-d-mannofuranose
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Overview
Description
2,5-Anhydro-d-mannofuranose is a unique carbohydrate derivative that has garnered significant interest in various scientific fields. It is a furanose form of mannose, characterized by the absence of hydroxyl groups at the 2 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Anhydro-d-mannofuranose can be synthesized through the nitrous acid depolymerization of chitosan. This process involves treating chitosan with nitrous acid in acidic media, leading to the formation of this compound at the reducing end of the resulting chitooligosaccharides . The reaction conditions typically include a temperature of 50°C and a reaction time of 3 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the large-scale synthesis of similar anhydrosugars involves selective activation of the terminal position with tosyl chloride followed by cyclization in basic media .
Chemical Reactions Analysis
Types of Reactions
2,5-Anhydro-d-mannofuranose undergoes various chemical reactions, including:
Oxidation: The aldehyde group at the reducing end can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as dioxyamine and octanoic hydrazide are used for functionalization
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Functionalized derivatives like dioxyamine-linked and octanoic hydrazide-linked chitooligosaccharides
Scientific Research Applications
2,5-Anhydro-d-mannofuranose has diverse applications in scientific research:
Biology: The compound is used in the study of carbohydrate metabolism and enzymatic reactions involving mannose derivatives.
Medicine: It plays a role in the development of antiviral medications by impeding viral replication.
Mechanism of Action
The mechanism of action of 2,5-anhydro-d-mannofuranose involves its reactivity at the aldehyde group. This reactivity facilitates various chemical modifications, enabling the formation of functional derivatives. The compound’s molecular targets include enzymes involved in carbohydrate metabolism, and its pathways involve the formation of imines and other derivatives through reactions with amines .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Anhydro-d-glucofuranose
- 2,5-Anhydro-d-galactofuranose
Comparison
2,5-Anhydro-d-mannofuranose is unique due to its specific structure and reactivity at the 2 and 5 positions. Compared to 2,5-anhydro-d-glucofuranose and 2,5-anhydro-d-galactofuranose, it exhibits distinct chemical behavior, particularly in its ability to form specific functional derivatives like dioxyamine-linked chitooligosaccharides .
Properties
Molecular Formula |
C6H10O5 |
---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
(1S,4S,6R,7S)-6-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptane-3,7-diol |
InChI |
InChI=1S/C6H10O5/c7-1-2-4-3(8)5(10-2)6(9)11-4/h2-9H,1H2/t2-,3+,4-,5+,6?/m1/s1 |
InChI Key |
QTZUVUIOXOALEG-YIDFTEPTSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H](O1)C(O2)O)O)O |
Canonical SMILES |
C(C1C2C(C(O1)C(O2)O)O)O |
Origin of Product |
United States |
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